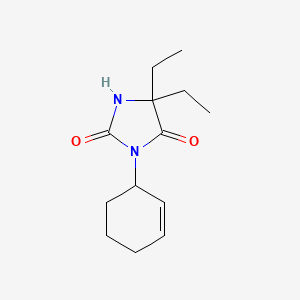![molecular formula C15H18ClN3 B7573806 5-Chloro-2-[(1-cyclopropylpiperidin-4-yl)amino]benzonitrile](/img/structure/B7573806.png)
5-Chloro-2-[(1-cyclopropylpiperidin-4-yl)amino]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-[(1-cyclopropylpiperidin-4-yl)amino]benzonitrile, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is a neurotransmitter that plays a crucial role in the regulation of neuronal excitability in the central nervous system. CPP-115 has been shown to have potential therapeutic applications in the treatment of a variety of neurological and psychiatric disorders, including epilepsy, addiction, and anxiety.
Mecanismo De Acción
5-Chloro-2-[(1-cyclopropylpiperidin-4-yl)amino]benzonitrile works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA transaminase, 5-Chloro-2-[(1-cyclopropylpiperidin-4-yl)amino]benzonitrile increases the levels of GABA in the brain, which in turn reduces neuronal excitability and helps to prevent seizures and reduce anxiety.
Biochemical and Physiological Effects:
5-Chloro-2-[(1-cyclopropylpiperidin-4-yl)amino]benzonitrile has been shown to have a number of biochemical and physiological effects in the brain. These include an increase in GABA levels, a decrease in glutamate levels, and a reduction in the activity of the enzyme alanine transaminase. These effects are thought to contribute to the therapeutic effects of 5-Chloro-2-[(1-cyclopropylpiperidin-4-yl)amino]benzonitrile in the treatment of epilepsy, addiction, and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-Chloro-2-[(1-cyclopropylpiperidin-4-yl)amino]benzonitrile is its high selectivity for GABA transaminase, which reduces the risk of off-target effects. However, 5-Chloro-2-[(1-cyclopropylpiperidin-4-yl)amino]benzonitrile has a relatively short half-life and may require frequent dosing in order to maintain therapeutic levels in the brain. Additionally, the high potency of 5-Chloro-2-[(1-cyclopropylpiperidin-4-yl)amino]benzonitrile may make it difficult to titrate the dose to achieve optimal therapeutic effects.
Direcciones Futuras
There are a number of potential future directions for research on 5-Chloro-2-[(1-cyclopropylpiperidin-4-yl)amino]benzonitrile. One area of interest is the development of more stable and longer-acting analogs of 5-Chloro-2-[(1-cyclopropylpiperidin-4-yl)amino]benzonitrile that could be used as therapeutic agents. Another area of interest is the investigation of the potential therapeutic applications of 5-Chloro-2-[(1-cyclopropylpiperidin-4-yl)amino]benzonitrile in other neurological and psychiatric disorders, such as depression and schizophrenia. Finally, there is a need for further research on the safety and efficacy of 5-Chloro-2-[(1-cyclopropylpiperidin-4-yl)amino]benzonitrile in human clinical trials.
Métodos De Síntesis
5-Chloro-2-[(1-cyclopropylpiperidin-4-yl)amino]benzonitrile can be synthesized using a multi-step process involving the reaction of 5-chloro-2-nitrobenzonitrile with cyclopropylamine to form 5-chloro-2-(cyclopropylamino)benzonitrile. This intermediate is then reacted with 4-piperidone to form 5-Chloro-2-[(1-cyclopropylpiperidin-4-yl)amino]benzonitrile.
Aplicaciones Científicas De Investigación
5-Chloro-2-[(1-cyclopropylpiperidin-4-yl)amino]benzonitrile has been extensively studied in preclinical models of epilepsy, addiction, and anxiety. In animal models of epilepsy, 5-Chloro-2-[(1-cyclopropylpiperidin-4-yl)amino]benzonitrile has been shown to reduce seizure activity and increase the threshold for seizure induction. In animal models of addiction, 5-Chloro-2-[(1-cyclopropylpiperidin-4-yl)amino]benzonitrile has been shown to reduce drug-seeking behavior and prevent relapse. In animal models of anxiety, 5-Chloro-2-[(1-cyclopropylpiperidin-4-yl)amino]benzonitrile has been shown to reduce anxiety-like behavior.
Propiedades
IUPAC Name |
5-chloro-2-[(1-cyclopropylpiperidin-4-yl)amino]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3/c16-12-1-4-15(11(9-12)10-17)18-13-5-7-19(8-6-13)14-2-3-14/h1,4,9,13-14,18H,2-3,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDPDKDAAIXNBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC(CC2)NC3=C(C=C(C=C3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-[(1-cyclopropylpiperidin-4-yl)amino]benzonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[2-(pyridin-4-ylmethoxy)phenyl]methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B7573730.png)
![6-[[4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7573735.png)
![2-[[1-(2-Methylphenyl)cyclopropyl]methylcarbamoylamino]-2-phenylacetamide](/img/structure/B7573741.png)


![3-(3-Chlorophenyl)-5-[6-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-6-azaspiro[2.5]octan-2-yl]-1,2,4-oxadiazole](/img/structure/B7573776.png)

![1-[2-(3-Bromo-4-fluorophenyl)ethyl]-2,3-dimethylguanidine;hydroiodide](/img/structure/B7573780.png)
![1-[1-(Pyridin-3-ylmethyl)piperidin-2-yl]ethanol](/img/structure/B7573782.png)

![N-[(2,6-dichlorophenyl)methyl]-1-(3-ethyl-1H-pyrazol-5-yl)methanamine](/img/structure/B7573786.png)
![N-[[1-(4-chlorophenyl)cyclopropyl]methyl]-4,5-dihydro-1H-imidazol-2-amine;hydroiodide](/img/structure/B7573791.png)
![1-methyl-5-[(1-phenyltriazol-4-yl)methyl]-2-propan-2-yl-6,7-dihydro-4H-imidazo[4,5-c]pyridine](/img/structure/B7573798.png)
![2-Methyl-1-[[4-(pyridin-4-ylmethoxy)phenyl]methylamino]butan-2-ol](/img/structure/B7573820.png)